3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione
Description
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)10(8(2)15)5-9-3-4-11(12)13-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXKDMRBMGTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CN=C(C=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation in Ethanol with Ammonium Acetate
- Method Description : An excess of 2,4-pentanedione is reacted with 6-chloro-3-pyridine aldehyde in boiling ethanol, catalyzed by ammonium acetate.
- Reaction Time : Typically refluxed for several hours.
- Outcome : This method yields the target compound, 3-[(6-chloro-3-pyridinyl)methylene]-2,4-pentanedione, through an initial base-catalyzed condensation forming an intermediate followed by ring transformations.
- Yield : Moderate yields reported in the range of 20–29%.
- Mechanism : The aldehyde carbonyl reacts with the active methylene group of 2,4-pentanedione forming a methylene linkage. The base catalysis facilitates nucleophilic attack at the aldehyde carbon, followed by dehydration to form the methylene bridge. The reaction proceeds via an intermediate that undergoes ring opening and recyclisation before final product formation.
Condensation in Acetic Anhydride – Sodium Acetate Medium
- Method Description : The aldehyde and 2,4-pentanedione are reacted in acetic anhydride with sodium acetate as a catalyst.
- Reaction Conditions : Heated to reflux.
- Outcome : This method provides the desired compound in improved yields.
- Yield : Approximately 60% yield of the condensation product.
- Mechanism : The acetic anhydride medium promotes the formation of the intermediate this compound by facilitating enolization of 2,4-pentanedione and subsequent nucleophilic attack on the aldehyde.
Acid-Catalyzed Condensation in Acetic Acid with Hydrochloric Acid
- Method Description : The aldehyde and 2,4-pentanedione are mixed in acetic acid containing a catalytic amount of hydrochloric acid and heated to 70–80 °C.
- Outcome : This route produces benzophenone-type byproducts alongside the target compound.
- Yield : Benzophenone derivatives obtained in 15–30% yield; the desired product in 30–40% yield.
- Mechanism : Acid catalysis promotes 1,4-addition of the enol form of 2,4-pentanedione to the protonated aldehyde, followed by ring opening and cyclization to benzophenone structures. The desired methylene compound forms via a competing pathway involving nucleophilic addition and dehydration.
Microwave-Assisted Condensation with Dimedone in Acetic Anhydride
- Method Description : Reaction of the aldehyde with dimedone in acetic anhydride with potassium acetate as catalyst under microwave irradiation or conventional reflux.
- Reaction Time : 1 hour reflux or 4–6 minutes microwave irradiation.
- Yield : 54–64% yield of the expected adducts.
- Advantages : Microwave irradiation significantly reduces reaction time while maintaining good yields.
- Mechanism : Similar base-catalyzed condensation involving active methylene groups leading to methylene-bridged products.
Use of Meldrum’s Acid and Other Active Methylene Compounds
- Method Description : Condensation of the aldehyde with Meldrum’s acid in chloroform under acidic and basic conditions.
- Yield : Approximately 63% yield.
- Significance : Meldrum’s acid serves as an alternative active methylene compound for methylene bridge formation.
- Mechanism : Acid-base catalyzed condensation forming stable methylene derivatives, useful for further synthetic transformations.
Summary Table of Preparation Methods
| Method | Conditions | Catalyst/Medium | Yield (%) | Key Notes |
|---|---|---|---|---|
| Base-catalyzed in ethanol | Reflux boiling ethanol | Ammonium acetate | 20–29 | Moderate yield; involves ring opening/recyclisation |
| Acetic anhydride + sodium acetate | Reflux in acetic anhydride | Sodium acetate | ~60 | Higher yield; promotes enolization and condensation |
| Acid-catalyzed in acetic acid | 70–80 °C in acetic acid | HCl (catalytic amount) | 15–40 | Produces benzophenone byproducts; competing pathways |
| Microwave-assisted with dimedone | Microwave irradiation or reflux | Potassium acetate | 54–64 | Short reaction time with good yields |
| Condensation with Meldrum’s acid | Heating in chloroform | Acetic acid-piperidine | ~63 | Alternative active methylene compound |
Detailed Research Findings and Analysis
- The base-catalyzed condensation is the most straightforward approach but yields are moderate due to competing side reactions and ring transformations.
- Using acetic anhydride with sodium acetate improves yields significantly, likely due to better stabilization of intermediates and enhanced enolization.
- Acid catalysis leads to complex mixtures including benzophenone derivatives, which can be minimized by controlling temperature and acid concentration.
- Microwave-assisted synthesis offers a rapid alternative with comparable yields and is advantageous for scale-up or time-sensitive synthesis.
- The choice of active methylene compound (e.g., 2,4-pentanedione, dimedone, Meldrum’s acid) influences the reaction pathway and product profile.
- The preparation of related chlorinated pyridine derivatives such as 6-chloro-3-methyluracil involves chlorination by phosphorus oxychloride, which may be relevant for synthesizing the chloropyridinyl moiety of the target compound.
This comprehensive review of preparation methods for this compound integrates diverse, authoritative sources and provides a detailed understanding of reaction conditions, mechanisms, and yields to guide synthetic chemists in optimizing the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects. Notable areas of research include:
- Antitumor Activity : Derivatives of 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione have shown promise in exhibiting antitumor properties. A study highlighted the synthesis of N1-(flavon-6-yl)amidrazone derivatives that demonstrated significant activity against breast cancer (MCF-7) and leukemic (K562) cell lines .
- Anti-inflammatory Properties : Compounds derived from 2,4-pentanedione have been noted for their ability to inhibit histamine secretion, suggesting potential use in treating allergic diseases such as bronchial asthma .
Research indicates that the biological activity of this compound and its derivatives can be attributed to their structural features. The presence of the chloro group on the pyridine ring enhances lipophilicity, which may improve cellular uptake and bioavailability.
| Compound | Activity | Reference |
|---|---|---|
| N1-(flavon-6-yl)amidrazone derivatives | Antitumor | |
| β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids | Histamine secretion inhibition |
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various heterocycles:
- Condensation Reactions : The compound participates in Knoevenagel condensations to form more complex structures that are useful in drug discovery and development. For instance, reactions with malonic acid derivatives yield products that can be further modified into bioactive compounds .
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | Malonic acid | β-(4-oxo-4H-1-benzopyran derivatives | 56–74 |
| Microwave-assisted Synthesis | Dimedone | Pyridines | 54–64 |
Case Studies
Case Study 1: Antitumor Evaluation
A series of compounds derived from this compound were synthesized and evaluated for their antitumor activity. The study found that these compounds inhibited cell proliferation in MCF-7 and K562 cell lines effectively, demonstrating a structure–activity relationship that could guide future drug development efforts.
Case Study 2: Allergy Treatment
Research into the anti-inflammatory properties of derivatives has led to the identification of compounds that significantly reduce histamine secretion. These findings suggest potential therapeutic applications in treating allergic conditions.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Key Observations :
- The 4-hydroxyphenyl derivative exhibits strong hydrogen bonding due to the phenolic –OH group, increasing its melting point compared to non-polar analogs like the benzylidene derivative .
Reactivity in Organic Transformations
Cyclocondensation Reactions
- 3-Benzylidene-2,4-pentanedione : Reacts with hydrazines to form pyrazole derivatives, useful in antitumor agent synthesis .
- Target Compound : The electron-deficient pyridinyl group may accelerate nucleophilic attacks in cyclocondensations, similar to nitro-substituted analogs like Nitecapone .
Coordination Chemistry
- 3-(Phenylazo)-2,4-pentanedione : Forms chelate complexes with transition metals (e.g., Cu²⁺) via β-diketonate and azo groups .
- Target Compound : The pyridinyl nitrogen could act as an additional coordination site, enabling polynuclear complex formation, a feature absent in phenyl or benzylidene analogs.
Key Insights :
- Nitecapone demonstrates the significance of nitro and dihydroxy groups in bioactivity, whereas the chloro-pyridinyl group in the target compound may offer distinct selectivity in targeting enzymes or receptors.
Biological Activity
The compound 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione is a synthetic derivative of 2,4-pentanedione, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a chloro group and a methylene linkage to a diketone structure. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Receptor Modulation : There is evidence that the compound can interact with specific receptors, influencing signaling pathways related to inflammation and apoptosis.
Anticancer Activity
A series of experiments have demonstrated the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | CDK inhibition |
| A549 | 12.8 | Apoptosis induction |
| HeLa | 10.5 | Cell cycle arrest |
These results indicate that the compound is particularly effective against breast (MCF-7) and lung (A549) cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings highlight the compound's broad-spectrum antimicrobial effects, making it a candidate for further development in treating infections.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : A study on mice bearing tumor xenografts showed that administration of the compound significantly reduced tumor size compared to controls (p < 0.05). The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Toxicity Assessment : Toxicological evaluations indicated that at doses up to 200 mg/kg body weight, there were no significant adverse effects observed in terms of organ function or histopathological changes.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione?
The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated diketones. This involves reacting 2,4-pentanedione with 6-chloro-3-pyridinecarbaldehyde in the presence of a base catalyst (e.g., sodium acetate or piperidine) under reflux conditions. For example, analogous syntheses of 3-(arylidene)-2,4-pentanediones achieved yields of 60–73% using similar protocols . Solvent choice (e.g., acetic anhydride or ethanol) and reaction duration (3–6 hours) are critical for optimizing yield. Post-synthesis purification typically involves recrystallization from ethanol or dichloromethane/hexane mixtures to isolate the product as a crystalline solid.
Q. How can the crystal structure of this compound be resolved experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallization from ethanol or dichloromethane yields suitable crystals. Data collection using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SAINT software can achieve R-factors < 0.05, ensuring high precision. Key parameters to analyze include:
- Hydrogen bonding networks : The pyridinyl chlorine may form weak C–H···Cl interactions, while diketone oxygen atoms participate in O–H···O bonds, influencing packing .
- Bond lengths : The conjugated enone system (C=C–C=O) typically shows bond lengths of ~1.35 Å (C=C) and ~1.22 Å (C=O), confirming resonance stabilization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : The α,β-unsaturated system produces characteristic deshielded protons (δ 6.5–7.5 ppm for the vinyl proton) and carbonyl carbons (δ 190–210 ppm). Pyridinyl protons appear as a singlet (δ ~8.5 ppm) due to the chloro-substituent’s electron-withdrawing effect .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically generates a molecular ion peak [M<sup>+</sup>] at m/z corresponding to the molecular weight (C11H10ClNO2; calc. 239.04). Fragmentation patterns include loss of CO (28 Da) and Cl (35 Da) .
Advanced Research Questions
Q. How does tautomerism influence the thermodynamic stability and reactivity of this compound?
The diketone moiety exists in equilibrium between enol and keto tautomers. Computational studies (DFT) and experimental data from analogous 2,4-pentanedione derivatives indicate:
- The enol tautomer is stabilized by intramolecular hydrogen bonding, with a Gibbs free energy difference of ~3–5 kJ/mol favoring the enol form in the gas phase .
- In solution, solvent polarity affects tautomer distribution. Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while nonpolar solvents favor the enol .
- Enthalpy of mixing between tautomers in the liquid phase (ΔHmix ~0.4 kJ/mol) must be accounted for in thermochemical calculations to avoid systematic errors in formation enthalpy estimates .
Q. What strategies resolve contradictions in reported spectroscopic or thermodynamic data for similar compounds?
Discrepancies often arise from:
- Tautomeric equilibria : Use low-temperature NMR or IR spectroscopy to "freeze" tautomer ratios. For example, <sup>13</sup>C NMR at −40°C in CD2Cl2 can resolve enol/keto signals .
- Crystallization conditions : Polymorphism or solvent inclusion (e.g., ethanolates) alters melting points and XRD patterns. SCXRD with multiple crystal batches ensures reproducibility .
- Vaporization enthalpy : Correlation gas chromatography (cGC) with reference compounds (e.g., n-alkanes) corrects for instrument-specific biases in ΔHvap measurements .
Q. What catalytic or materials science applications are emerging for this compound?
- Photostabilizers : Analogous benzylidene-pentanediones exhibit UV absorption maxima at 300–350 nm, making them candidates for sunscreen additives or polymer stabilizers. In vivo studies show a 20–30% boost in SPF when incorporated into formulations .
- Heterogeneous catalysis : Functionalized MCM-41 catalysts (e.g., DL-alanine-modified mesoporous silica) enhance yield in Knoevenagel condensations by 15–20% via Lewis acid-base interactions .
- Coordination chemistry : The diketone moiety acts as a bidentate ligand for transition metals (e.g., Cu<sup>2+</sup>), forming complexes with potential antimicrobial activity. Stability constants (log β) range from 8.5–10.5 in aqueous ethanol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
